Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

Description

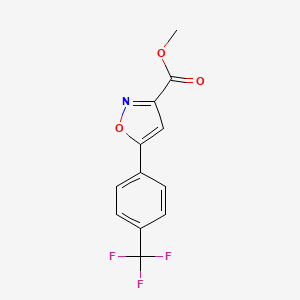

Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is an isoxazole derivative with the molecular formula C₁₂H₈F₃NO₃ and a molecular weight of 285.22 g/mol . Its structure features a 4-(trifluoromethyl)phenyl group at position 5 of the isoxazole ring and a methyl ester at position 3. Isoxazole derivatives are renowned for their diverse pharmacological activities, including antibacterial, antiasthmatic, and anticonvulsant properties . The trifluoromethyl group enhances metabolic stability and lipophilicity, making this compound a promising candidate for drug discovery .

Properties

IUPAC Name |

methyl 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F3NO3/c1-18-11(17)9-6-10(19-16-9)7-2-4-8(5-3-7)12(13,14)15/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHOITUGNLWWBRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NOC(=C1)C2=CC=C(C=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves the following steps:

Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

Esterification: The carboxylic acid group is esterified using methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring, leading to the formation of oxazoles.

Reduction: Reduction reactions can target the carbonyl group of the ester, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Oxidation: Formation of oxazole derivatives.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its trifluoromethyl group is particularly useful in fluorine-19 nuclear magnetic resonance (NMR) studies.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. Its isoxazole ring and trifluoromethyl group are known to enhance the biological activity and metabolic stability of drug candidates.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism by which Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity towards molecular targets, while the isoxazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Isoxazole Core

Ethyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate

- Molecular Formula: C₁₃H₁₀F₃NO₃

- Molecular Weight : 285.22 g/mol

- Key Differences : Replaces the methyl ester with an ethyl ester (-OCH₂CH₃).

Ethyl 5-(trifluoromethyl)-3-(4-methoxyphenyl)isoxazole-4-carboxylate

- Molecular Formula: C₁₄H₁₂F₃NO₄

- Molecular Weight : 315.24 g/mol

- Key Differences :

- Trifluoromethyl at position 5 of the isoxazole.

- 4-Methoxyphenyl at position 3 instead of the ester group.

- Impact : The methoxy group is electron-donating, contrasting with the electron-withdrawing trifluoromethyl group. This may reduce oxidative stability but improve solubility in polar solvents.

Functional Group Modifications

Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate (Compound 53)

- Molecular Formula: C₁₂H₉BrNO₃

- Key Differences : Features a bromomethyl (-CH₂Br) substituent at position 5 .

- Impact : The bromine atom introduces reactivity for nucleophilic substitution, making this compound a versatile intermediate in synthetic chemistry.

Ethyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate

Structural and Electronic Effects

Biological Activity

Methyl 5-(4-(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities, particularly in anti-inflammatory and anticancer applications. This article provides an overview of the compound's biological activity, synthesizing data from various studies, including case studies and research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C12H10F3N2O3

- Molecular Weight : 284.22 g/mol

The presence of the trifluoromethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

This compound exhibits its biological effects through multiple mechanisms:

- Inhibition of Pro-inflammatory Mediators : The compound has been shown to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

- Anticancer Activity : It demonstrates cytotoxic effects against several cancer cell lines, indicating potential as an anticancer agent.

Anti-inflammatory Effects

Research indicates that this compound significantly reduces inflammation in various models. A study reported that it exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib and indomethacin, with specific inhibition rates on cyclooxygenase (COX) enzymes:

| Compound | COX-1 Inhibition (IC50 µM) | COX-2 Inhibition (IC50 µM) |

|---|---|---|

| This compound | 5.40 | 0.01 |

| Celecoxib | 0.10 | 0.02 |

| Indomethacin | 0.05 | 0.01 |

This table illustrates that while the compound is effective, it may not surpass the potency of well-known anti-inflammatory agents.

Anticancer Activity

The compound has shown promising results in inhibiting cancer cell proliferation across different cell lines. For example, it was evaluated against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cells:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.50 |

| A549 | 26.00 |

| HCT116 | 9.80 |

These values suggest that this compound has significant anticancer potential, particularly against HCT116 cells.

Study on In Vivo Efficacy

In an animal model study, this compound was administered to rats to evaluate its anti-inflammatory effects. The results demonstrated a substantial reduction in edema formation compared to controls, supporting its potential therapeutic use in treating inflammatory conditions .

Clinical Implications

Given its dual action as an anti-inflammatory and anticancer agent, there is ongoing research into its application in combination therapies for conditions such as rheumatoid arthritis and various cancers. The pharmacokinetics and safety profiles are currently under investigation to establish appropriate dosing regimens for clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.